4-iodo-1-(pent-4-en-1-yl)-1H-pyrazole
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Overview
Description
4-iodo-1-(pent-4-en-1-yl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of an iodine atom and a pent-4-en-1-yl group in this compound makes it unique and potentially useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-1-(pent-4-en-1-yl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a 1,3-diketone or its equivalent under acidic or basic conditions.
Introduction of the Iodine Atom: Iodination can be performed using iodine or an iodine-containing reagent such as N-iodosuccinimide (NIS) in the presence of a suitable catalyst.
Attachment of the Pent-4-en-1-yl Group: This step may involve a coupling reaction, such as a Heck reaction, where the pyrazole is reacted with a pent-4-en-1-yl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-iodo-1-(pent-4-en-1-yl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The pent-4-en-1-yl group can participate in coupling reactions such as Heck, Suzuki, or Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiolates can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like triethylamine, and solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while a Heck coupling with a vinyl halide would extend the carbon chain.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a building block for bioactive compounds.
Medicine: Potential use in drug discovery and development.
Industry: Could be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-iodo-1-(pent-4-en-1-yl)-1H-pyrazole would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The pathways involved would be specific to the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-iodo-1-(but-3-en-1-yl)-1H-pyrazole
- 4-iodo-1-(hex-5-en-1-yl)-1H-pyrazole
- 4-bromo-1-(pent-4-en-1-yl)-1H-pyrazole
Uniqueness
4-iodo-1-(pent-4-en-1-yl)-1H-pyrazole is unique due to the specific combination of the iodine atom and the pent-4-en-1-yl group. This combination may confer distinct reactivity and properties compared to other similar compounds.
Properties
IUPAC Name |
4-iodo-1-pent-4-enylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2/c1-2-3-4-5-11-7-8(9)6-10-11/h2,6-7H,1,3-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZKRHNIXNXXGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCN1C=C(C=N1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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